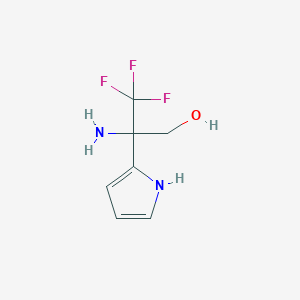

2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

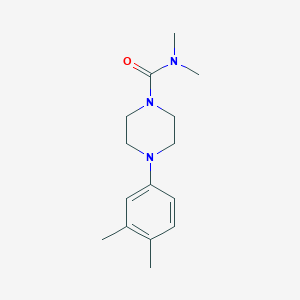

The compound "2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol" is a fluorinated organic molecule that incorporates both amino and hydroxyl functional groups, as well as a pyrrole ring structure. This compound is of interest due to the unique properties imparted by the trifluoromethyl group, which can influence the molecule's reactivity and interaction with other chemical species.

Synthesis Analysis

The synthesis of related fluorinated pyrrole derivatives has been explored in several studies. For instance, a method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles through heterocyclization reactions of trifluoromethylated precursors with amines has been reported, which is noted for its simplicity and high yields . Additionally, the synthesis of stable 2-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-2-ols from 1,2-diaza-1,3-butadienes and trifluoromethylated β-dicarbonyl compounds has been described, leading to various fluorinated heterocycles .

Molecular Structure Analysis

The molecular structure of fluorinated compounds similar to the target molecule has been studied using X-ray diffraction analysis. For example, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments have been reported, providing insights into the structural aspects of such molecules . Furthermore, the molecular and crystal structures of related fluorinated enaminoketones and their complexes have been elucidated, which can help understand the structural characteristics of the target compound .

Chemical Reactions Analysis

The reactivity of fluorinated pyrrole derivatives has been investigated in various contexts. The trifluoroacetylation at the β position of the pyrrole ring has been observed under certain conditions, indicating the potential for electrophilic substitution reactions influenced by the amino group . Moreover, the regiochemistry of reactions between amines and trifluoromethyl-β-diketones has been studied, revealing the influence of Bronsted and Lewis acids on the reaction outcomes .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyrrole derivatives are significantly affected by the presence of the trifluoromethyl group. This group can increase the electrophilicity of adjacent carbonyl groups and decrease the basicity of hydroxyl groups, as seen in the formation of CF3 amino alcohols . The stability and reactivity of these compounds are also influenced by their ability to form complexes with other molecules, as demonstrated by the preparation and structural analysis of complexes with dioxane and pyridine .

Aplicaciones Científicas De Investigación

Synthesis and Complex Formation

A study by Keypour et al. (2015) focused on the synthesis of unsymmetrical N-capped tripodal amines, including variants with pyrrol and trifluoro functionalities, for the formation of Cu(II) complexes. These compounds were utilized in one-pot condensation reactions, leading to the creation of mononuclear and dinuclear complexes. Theoretical studies indicated the weak coordination ability of certain substituents, affecting the complex's structure Keypour, H., et al. (2015).

Anion Recognition

Maeda and Ito (2006) reported on a BF2 complex of a fluorinated dipyrrolyldiketone as an efficient receptor for acetate anions. This receptor's binding affinity was significantly higher for acetate anions compared to other anions, highlighting its potential in selective anion recognition applications Maeda, H., & Ito, Y. (2006).

Structural Analysis

Nitek et al. (2020) presented the conformational analyses of derivatives of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol, providing insights into their structural behavior in different environments. This research contributes to understanding the molecular conformations and interactions of similar compounds Nitek, W., et al. (2020).

Catalysis

Chini et al. (1994) explored the use of lanthanide(III) trifluoromethanesulfonates as catalysts for the aminolysis of 1,2-epoxides, leading to the efficient production of β-amino alcohols. This study underscores the catalysts' extraordinary efficiency and selectivity in synthesizing key intermediates Chini, M., et al. (1994).

Chemical Reactivity

Almerico et al. (1995) investigated the reaction of amino-substituted heterocycles, including pyrrole, with different electrophiles, demonstrating that these compounds do not react as enamines but follow the reactivity typical of aromatic amines Almerico, A., et al. (1995).

Propiedades

IUPAC Name |

2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2O/c8-7(9,10)6(11,4-13)5-2-1-3-12-5/h1-3,12-13H,4,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEAIOYUCXSUAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(CO)(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide](/img/structure/B2549566.png)

![(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2549569.png)

![3-[(2-Chlorophenyl)methyl]azetidine hydrochloride](/img/structure/B2549576.png)

![4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2549580.png)

![1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549582.png)

![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549584.png)

![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)